molecular formula C8H8Cl2N4 B13456790 2-(4-chlorophenyl)-2H-1,2,3-triazol-4-amine hydrochloride CAS No. 2866355-83-9

2-(4-chlorophenyl)-2H-1,2,3-triazol-4-amine hydrochloride

Cat. No.: B13456790
CAS No.: 2866355-83-9
M. Wt: 231.08 g/mol
InChI Key: OBUWRTVVKVPTKV-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-2H-1,2,3-triazol-4-amine hydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-2H-1,2,3-triazol-4-amine hydrochloride typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions. The general synthetic route can be summarized as follows:

    Preparation of Azide: The starting material, 4-chloroaniline, is converted to 4-chlorophenyl azide using sodium nitrite and hydrochloric acid.

    Cycloaddition Reaction: The 4-chlorophenyl azide is then reacted with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.

    Formation of Hydrochloride Salt: The resulting triazole compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-2H-1,2,3-triazol-4-amine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation and Reduction: The triazole ring can be oxidized or reduced under specific conditions, leading to different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles.

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

    Substitution: Formation of substituted triazole derivatives.

    Oxidation: Formation of oxidized triazole derivatives.

    Reduction: Formation of reduced triazole derivatives.

Scientific Research Applications

2-(4-chlorophenyl)-2H-1,2,3-triazol-4-amine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.

    Materials Science: The compound is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

    Biological Studies: It serves as a probe in biological studies to investigate enzyme activities and protein interactions.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-2H-1,2,3-triazol-4-amine hydrochloride involves its interaction with specific molecular targets. In medicinal applications, it can inhibit the activity of certain enzymes or proteins, leading to therapeutic effects. The triazole ring is known to interact with biological macromolecules through hydrogen bonding and hydrophobic interactions, which can modulate the activity of the target proteins.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole Derivatives: Compounds such as 1-(4-chlorophenyl)-1H-1,2,3-triazole and 2-(4-bromophenyl)-2H-1,2,3-triazol-4-amine hydrochloride share similar structural features and reactivity.

    Azole Compounds: Other azole compounds, such as imidazoles and pyrazoles, also exhibit similar chemical properties and applications.

Uniqueness

2-(4-chlorophenyl)-2H-1,2,3-triazol-4-amine hydrochloride is unique due to the presence of the 4-chlorophenyl group, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound in drug discovery and materials science.

Properties

CAS No.

2866355-83-9

Molecular Formula

C8H8Cl2N4

Molecular Weight

231.08 g/mol

IUPAC Name

2-(4-chlorophenyl)triazol-4-amine;hydrochloride

InChI

InChI=1S/C8H7ClN4.ClH/c9-6-1-3-7(4-2-6)13-11-5-8(10)12-13;/h1-5H,(H2,10,12);1H

InChI Key

OBUWRTVVKVPTKV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2N=CC(=N2)N)Cl.Cl

Origin of Product

United States

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